molecular formula C10H9F3O3 B6242239 methyl 2-[2-(trifluoromethyl)phenoxy]acetate CAS No. 787575-51-3

methyl 2-[2-(trifluoromethyl)phenoxy]acetate

Cat. No.: B6242239
CAS No.: 787575-51-3
M. Wt: 234.17 g/mol
InChI Key: HFBZMRWMIBCZKC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate is an organic ester featuring a phenoxy backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and an acetoxy (-OAc) moiety. The trifluoromethyl group imparts electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical in agrochemical and pharmaceutical applications. Its molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 234.17 g/mol.

Properties

CAS No.

787575-51-3

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenoxy]acetate

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-5-3-2-4-7(8)10(11,12)13/h2-5H,6H2,1H3

InChI Key

HFBZMRWMIBCZKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC=C1C(F)(F)F

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-[2-(trifluoromethyl)phenoxy]acetate is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Biology: The compound's fluorinated structure makes it useful in studying biological systems, particularly in tracing and imaging techniques. Medicine: Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved performance.

Mechanism of Action

The mechanism by which methyl 2-[2-(trifluoromethyl)phenoxy]acetate exerts its effects depends on its specific application. In drug design, the trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets. The molecular targets and pathways involved vary based on the intended use, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound A : Methyl (E)-2-(Methoxyimino)-2-(2-((4-(5-((2-(Trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6m)
  • Key Features : Incorporates a 1,3,4-oxadiazole ring and a thioether (-S-) linkage.
  • Molecular Weight : 580.11 g/mol (C₂₇H₂₂F₃N₃O₅S).
  • Yield : 63.3% .
  • Comparison : The oxadiazole ring enhances fungicidal activity but complicates synthesis. The methyl ester in the target compound offers simpler derivatization pathways.
Compound B : tert-Butyl 2-(2-((((3-(Trifluoromethyl)phenyl)sulfonyl)oxy)methyl)phenoxy)acetate (6e)
  • Key Features : Sulfonyl (-SO₂) group and tert-butyl ester.
  • Synthesis : K₂CO₃-catalyzed reaction with tert-butyl esters, improving solubility during purification .
  • Comparison : The tert-butyl group increases steric hindrance, slowing hydrolysis compared to the methyl ester in the target compound.
Compound C : Methyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate
  • Key Features : Two -CF₃ groups at the 3,5-positions.
  • Molecular Weight : 302.18 g/mol (C₁₁H₈F₆O₃).
  • Comparison : Enhanced lipophilicity and electron-withdrawing effects may improve agrochemical potency but raise environmental persistence concerns .

Ester Group Modifications

Compound D : Ethyl 2-[2-Fluoro-5-(Trifluoromethyl)phenyl]-2-oxoacetate
  • Key Features : Ethyl ester and keto (-CO-) group.
  • Molecular Weight : 278.19 g/mol (C₁₁H₈F₄O₃).
  • Comparison : The keto group increases reactivity in nucleophilic additions, while the ethyl ester slows hydrolysis compared to the methyl ester .
Compound E : Methyl 2-Amino-2-(4-((Trifluoromethyl)thio)phenyl)acetate
  • Key Features: Amino (-NH₂) and trifluoromethylthio (-SCF₃) groups.
  • Molecular Weight: 265.25 g/mol (C₁₀H₁₀F₃NO₂S).
  • Comparison: The amino group enhances hydrogen bonding, improving aqueous solubility but reducing membrane permeability relative to the target compound .

Biological Activity

Methyl 2-[2-(trifluoromethyl)phenoxy]acetate is a synthetic compound that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and the phenoxy linkage in its structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8F3O3
  • CAS Number : 187327-30-6

This compound features a trifluoromethyl group, which is known to increase lipophilicity and metabolic stability, potentially influencing its biological activity.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to interact with biological membranes, potentially leading to altered biochemical pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Antimicrobial Effects

In addition to its anti-inflammatory and anticancer activities, there is emerging evidence that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a novel antimicrobial agent .

Research Findings and Case Studies

Study Findings Methodology
Study on Anti-inflammatory ActivityInhibition of TNF-α and IL-6 production in macrophagesIn vitro assays using RAW264.7 cells
Antitumor Activity AssessmentInduction of apoptosis in A549 lung cancer cells with IC50 = 22.4 μMMTT assay and flow cytometry
Antimicrobial EfficacyEffective against E. coli with MIC = 4.88 µg/mLDisc diffusion method

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